N-(3-Fluoropropyl)paroxetine

Description

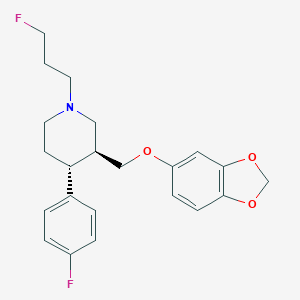

Structure

2D Structure

3D Structure

Properties

CAS No. |

138135-14-5 |

|---|---|

Molecular Formula |

C22H25F2NO3 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-(3-fluoropropyl)piperidine |

InChI |

InChI=1S/C22H25F2NO3/c23-9-1-10-25-11-8-20(16-2-4-18(24)5-3-16)17(13-25)14-26-19-6-7-21-22(12-19)28-15-27-21/h2-7,12,17,20H,1,8-11,13-15H2/t17-,20-/m0/s1 |

InChI Key |

FUCBTTRMHIHFNU-PXNSSMCTSA-N |

SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |

Canonical SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF |

Other CAS No. |

138135-14-5 |

Synonyms |

3-NFPP N-(3-(18F)fluoropropyl)paroxetine N-(3-fluoropropyl)paroxetine N-(3-fluoropropyl)paroxetine, 18F isome |

Origin of Product |

United States |

Significance of Serotonin Transporter Imaging in Neurobiological Investigations

The serotonin (B10506) transporter is a key protein that regulates the concentration of the neurotransmitter serotonin in the synaptic cleft, the space between neurons. It does this by transporting serotonin back into the presynaptic neuron, a process known as reuptake. wikipedia.org This mechanism is fundamental to serotonergic neurotransmission and has been implicated in the neurobiology of numerous psychiatric conditions, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. wikipedia.orgnih.gov

Molecular imaging techniques, particularly PET, have revolutionized the study of the serotonin transporter in the living human brain. nih.gov By using radiolabeled ligands that bind specifically to SERT, researchers can visualize its distribution and density. This provides invaluable insights into:

The pathophysiology of psychiatric disorders: Studies have investigated whether the availability of SERT is altered in individuals with conditions like major depressive disorder, with some meta-analyses suggesting a trend towards reduced SERT availability. nih.govnih.gov

The mechanism of action of antidepressant medications: Many antidepressants, including the widely prescribed Selective Serotonin Reuptake Inhibitors (SSRIs), work by blocking SERT. wikipedia.org PET imaging can directly measure the extent to which these drugs occupy the transporter at therapeutic doses, helping to elucidate their pharmacological effects. nih.gov

Predicting treatment response: Research has explored the possibility that baseline SERT levels might predict how a patient will respond to antidepressant treatment, potentially paving the way for more personalized medicine in psychiatry. nih.gov

Understanding the impact of genetics: Imaging genetics combines neuroimaging with genetic analysis to explore how variations in genes, such as the one that codes for SERT (SLC6A4), influence brain structure and function. wikipedia.orgkoreascience.kr

The ability to non-invasively quantify SERT provides a critical bridge between basic neuroscience and clinical research, offering a window into the dynamic neurochemical changes associated with mental illness and its treatment.

Evolution of Paroxetine Derivatives for Serotonin Transporter Radioligand Development

The development of effective radioligands for SERT imaging has been a long and iterative process. An ideal radiotracer should exhibit high affinity and selectivity for its target, be able to cross the blood-brain barrier, and have appropriate kinetics for imaging. Paroxetine (B1678475), a potent and selective serotonin (B10506) reuptake inhibitor, has long been a molecule of interest for developing such radiotracers. plos.orgmdpi.com

Early attempts to label established SSRIs like paroxetine with positron-emitting isotopes such as Carbon-11 or Fluorine-18 (B77423) for PET imaging proved challenging. nih.govsnmjournals.org While these compounds showed high affinity for SERT in vitro, they were often not suitable for in vivo imaging in humans. nih.gov For instance, [18F]paroxetine itself was found to have high non-specific binding in the brain, which obscures the specific signal from SERT. plos.org

This led researchers to synthesize and evaluate various derivatives of paroxetine and other SERT-binding compounds in an effort to create a more suitable imaging agent. snmjournals.orgnih.gov The goal was to modify the chemical structure to improve its properties as a radiotracer while retaining high affinity and selectivity for the serotonin transporter. This has involved creating analogues with different chemical modifications. For example, researchers have synthesized bromine- and iodine-containing derivatives of paroxetine to investigate their binding characteristics. nih.govelifesciences.orgbiorxiv.org The development of these derivatives is a crucial step in the quest for an optimal radiotracer to unlock the secrets of the serotonin system.

Overview of N 3 Fluoropropyl Paroxetine As an Investigational Radiotracer

Design and Synthesis of Precursor Molecules for Fluorination

The synthesis of [18F]this compound necessitates the prior preparation of suitable precursor molecules. A key precursor for the fluorination step is paroxetine itself, which serves as the substrate for the attachment of the fluoropropyl group.

Another critical component is the precursor for the 3-[18F]fluoropropyl moiety. A common precursor for this is 1,3-propanediol (B51772) di-p-toluenesulfonate (ditosylate). This molecule provides the three-carbon chain that will ultimately bear the fluorine-18 radioisotope. The synthesis of this ditosylate precursor involves the reaction of 1,3-propanediol with p-toluenesulfonyl chloride.

In some synthetic strategies, a bromo-functionalized precursor is utilized. For instance, a bromo triazolopyrazine can be employed as an intermediate in a multi-step synthesis to generate a suitable precursor for radiolabeling.

Radiosynthesis Methodologies for [18F]this compound

A prevalent method for the synthesis of [18F]this compound is a one-pot procedure involving a nucleophilic substitution reaction. nih.gov In this approach, the radiosynthesis begins with the production of [18F]fluoride, typically via the 18O(p,n)18F nuclear reaction in a cyclotron. nih.gov The [18F]fluoride is then used to displace one of the tosylate groups on 1,3-propanediol ditosylate, forming the intermediate 3-[18F]fluoropropyltosylate.

This intermediate is not isolated but is reacted in the same vessel with paroxetine. The nitrogen atom of the piperidine ring in paroxetine acts as a nucleophile, attacking the carbon atom bearing the remaining tosylate group on the 3-[18F]fluoropropyltosylate intermediate. This results in the formation of [18F]this compound. The entire process, from the initial fluorination to the final product, is carried out in a single reaction vessel, simplifying the procedure. nih.gov

The rate of formation of the desired product is influenced by the ratio of the starting materials, specifically the initial amounts of paroxetine and 1,3-propanediol ditosylate. nih.gov

While the tosylate intermediate approach is common, alternative alkylation strategies can also be employed. One such method involves the use of [18F]fluoropropyl bromide as the alkylating agent. In this case, [18F]fluoride is first used to synthesize [18F]fluoropropyl bromide. Subsequently, this brominated intermediate is reacted with paroxetine to yield [18F]this compound. This method also relies on a nucleophilic substitution reaction where the piperidine nitrogen of paroxetine displaces the bromide.

For a radiotracer to be effective for PET imaging, it must be produced with high radiochemical yield and purity. In the one-pot synthesis of [18F]this compound, it has been demonstrated that using an excess of paroxetine relative to the 1,3-propanediol ditosylate precursor can lead to a radiochemical yield of approximately 8%. nih.gov The synthesis and subsequent purification via high-performance liquid chromatography (HPLC) can be completed in about 90 minutes. nih.gov This process yields [18F]this compound with high radiochemical and chemical purity. nih.gov

Further optimization of reaction conditions, such as temperature, solvent, and the base used, is crucial for maximizing the yield and minimizing the formation of impurities. Automated synthesis systems can also be employed to improve the consistency and efficiency of production.

| Parameter | Value | Reference |

| Radiochemical Yield | ~8% | nih.gov |

| Synthesis Time | ~90 minutes | nih.gov |

| Purity | High | nih.gov |

Quantification of Specific Activity for [18F]this compound

Specific activity, a measure of the radioactivity per unit mass of a compound, is a critical parameter for radiotracers, particularly for imaging low-density targets like neurotransmitter receptors. High specific activity is desirable to minimize the administered mass of the compound and avoid potential pharmacological effects.

Determination of Serotonin Transporter (SERT) Binding Affinity (K_i Values)

The binding affinity of a ligand for its target receptor is a critical parameter in its pharmacological characterization, with the inhibition constant (K_i) being a direct measure of this affinity. For this compound, its high affinity for the serotonin transporter is fundamental to its function as a SERT-targeted agent. While direct, published K_i values for this compound are not extensively documented in dedicated studies, data from closely related compounds and the parent molecule, paroxetine, provide a strong basis for its expected affinity profile.

Paroxetine itself is renowned for its exceptionally high affinity for SERT, exhibiting K_i values in the low nanomolar to picomolar range. Studies have reported K_i values for paroxetine at human SERT to be approximately 0.1 nM, and in some assays, as low as 70.2 ± 0.6 pM. mdpi.comelifesciences.org This positions paroxetine as one of the most potent SERT inhibitors among currently prescribed antidepressants. elifesciences.orgdrugbank.com

To infer the binding affinity of this compound, we can examine a structurally analogous compound, N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane (FP-CIT). This compound shares the N-(3-fluoropropyl) substitution and also targets monoamine transporters. In vitro competitive radioaffinity assays for FP-CIT have determined its binding affinity (K_i) for SERT to be 0.11 nM . nih.govnih.gov This remarkable affinity, which is in the same range as that of paroxetine, strongly suggests that the introduction of the N-(3-fluoropropyl) group to the paroxetine scaffold is likely to maintain a very high binding affinity for the serotonin transporter.

Further supporting this, a study on a novel N-substituted analog of paroxetine reported a K_i value of 1.19 nM, indicating that modifications at the piperidine nitrogen can yield compounds with potent SERT affinity. nih.gov

Table 1: SERT Binding Affinities of Paroxetine and a Related Fluoropropyl Analog

| Compound | Target | K_i (nM) |

|---|---|---|

| Paroxetine | hSERT | ~0.1 |

| FP-CIT | SERT | 0.11 nih.govnih.gov |

| Novel N-substituted Paroxetine Analog (18a) | hSERT | 1.19 nih.gov |

Comparative Competitive Displacement Assays with Reference SERT Ligands, e.g., [3H]Paroxetine

Competitive displacement assays are the standard method for determining the binding affinity of a novel compound. In this technique, the unlabeled compound of interest (the "competitor," e.g., this compound) is used to displace a radiolabeled ligand with known high affinity for the target (e.g., [3H]paroxetine) from its binding site on the transporter.

The in vitro binding affinity of the related compound, FP-CIT, for SERT was determined using such an assay. nih.govnih.gov In these experiments, membranes from tissues or cells expressing SERT were incubated with a fixed concentration of [3H]paroxetine. Increasing concentrations of unlabeled FP-CIT were then added, and the concentration at which FP-CIT displaced 50% of the bound [3H]paroxetine (the IC50 value) was measured. The IC50 value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

The use of [3H]paroxetine as the reference radioligand in these assays is significant because it binds to the primary, orthosteric site of SERT. rcsb.org The ability of a compound to potently displace [3H]paroxetine is indicative of its direct competition for this same high-affinity site. The low nanomolar K_i value of 0.11 nM obtained for FP-CIT in these assays demonstrates its potent interaction at the paroxetine binding site on SERT. nih.govnih.gov Given that this compound is a direct derivative of paroxetine, it is expected to exhibit similar potent displacement of [3H]paroxetine in competitive binding assays.

Assessment of Selectivity Against Dopamine (B1211576) Transporter (DAT) and Norepinephrine (B1679862) Transporter (NET)

For a compound intended to be a selective SERT ligand, it is crucial to assess its binding affinity for other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). High selectivity for SERT over DAT and NET is a defining characteristic of the SSRI class of drugs, including paroxetine. elifesciences.org

Paroxetine itself demonstrates this high selectivity. drugbank.comelifesciences.org To assess the selectivity profile of this compound, we again turn to the comprehensive in vitro data available for its analogue, FP-CIT. The binding affinities of FP-CIT were determined in competitive assays using [3H]GBR 12935 as the radioligand for DAT and [3H]nisoxetine for NET. nih.govnih.gov

The results of these assays yielded the following K_i values for FP-CIT:

SERT K_i = 0.11 nM

DAT K_i = 3.50 nM

NET K_i = 63.0 nM nih.govnih.gov

From these affinity values, selectivity ratios can be calculated. A higher ratio indicates greater selectivity for SERT.

SERT/DAT Selectivity Ratio (K_i DAT / K_i SERT): 3.50 / 0.11 ≈ 31.8-fold

SERT/NET Selectivity Ratio (K_i NET / K_i SERT): 63.0 / 0.11 ≈ 573-fold

This data indicates that FP-CIT is a highly selective ligand for the serotonin transporter over both the dopamine and norepinephrine transporters, with a particularly pronounced selectivity over NET. This suggests that this compound is also likely to retain the high selectivity characteristic of its parent compound, making it a suitable candidate for specifically targeting SERT.

Table 2: In Vitro Transporter Binding Affinities and Selectivity Ratios for FP-CIT

| Transporter | Radioligand | K_i (nM) | Selectivity Ratio (vs. SERT) |

|---|---|---|---|

| SERT | [3H]paroxetine | 0.11 nih.govnih.gov | - |

| DAT | [3H]GBR 12935 | 3.50 nih.govnih.gov | 31.8 |

| NET | [3H]nisoxetine | 63.0 nih.govnih.gov | 573 |

Structural Features Influencing Molecular Interactions and Binding Properties

The high-affinity binding of paroxetine to the central, orthosteric site of SERT is a result of specific molecular interactions within a complex binding pocket. X-ray crystallography studies of human SERT in complex with paroxetine have provided a detailed blueprint of these interactions. rcsb.org

The central binding site of SERT is composed of several subsites. In the established "ABC pose," the piperidine ring of paroxetine binds to subsite A, where its secondary amine forms a crucial salt bridge with a key aspartate residue (Asp98) and engages in a cation-π interaction with a tyrosine residue (Tyr95). biorxiv.org The benzodioxol group of paroxetine occupies subsite B, while the 4-fluorophenyl group is positioned in subsite C. nih.gov

The introduction of the N-(3-fluoropropyl) group modifies the secondary amine of the parent paroxetine to a tertiary amine. This substitution can influence binding in several ways:

Steric and Electronic Effects: The N-alkyl substituent will occupy additional space within the binding pocket. The size, length, and flexibility of the fluoropropyl chain are critical. If the chain is too bulky, it could introduce steric hindrance, potentially reducing binding affinity. However, the 3-carbon chain may be of optimal length to form favorable van der Waals contacts within an accessory pocket without disrupting the core interactions of the paroxetine scaffold.

Basicity of the Amine: Alkylation of the piperidine nitrogen increases its basicity (pKa). This can strengthen the ionic interaction with the negatively charged Asp98 residue in subsite A, potentially enhancing binding affinity.

Hydrophobicity and Solvation: The fluoropropyl group adds a lipophilic component. This can influence the desolvation energy required for the ligand to enter the binding site and may establish new hydrophobic interactions with nonpolar residues lining the transporter vestibule. Studies on N-substituted tropane (B1204802) analogs have shown that N-alkylation can modulate affinity and selectivity, with the N-fluoroethyl and N-fluoropropyl derivatives of β-CIT analogs demonstrating altered binding profiles compared to the parent compound. nih.gov

Preclinical in Vivo Evaluation of 18f N 3 Fluoropropyl Paroxetine in Animal Models

Rodent Brain Biodistribution and Regional Radiotracer Uptake Studies

Initial in vivo studies of [18F]N-(3-Fluoropropyl)paroxetine were conducted in rodents to determine its uptake and distribution within the brain. These studies are crucial for assessing a radiotracer's potential to specifically bind to its target, in this case, the serotonin (B10506) transporter.

The brain biodistribution of [18F]this compound was examined in mice. However, the results were not indicative of a successful radiotracer for SERT. Studies showed no discernible localized uptake in brain regions known to have a high density of serotonin uptake sites, such as the hypothalamus and olfactory tubercles. nih.gov An effective PET radiotracer for SERT would be expected to show high accumulation in these areas, corresponding to the known distribution of the transporter. The absence of such a pattern for [18F]this compound suggested a lack of specific binding to the serotonin transporter in vivo.

Below is an illustrative data table representing the expected format for regional brain uptake studies. Note: Specific quantitative data for [18F]this compound is not available in the cited literature; the table demonstrates the type of data typically generated in such studies and reflects the reported qualitative findings of non-specific distribution.

| Brain Region | Expected SERT Density | Observed [18F]this compound Uptake |

|---|---|---|

| Hypothalamus | High | No distinguishable localization nih.gov |

| Olfactory Tubercles | High | No distinguishable localization nih.gov |

| Cerebellum | Low (Reference Region) | Undifferentiated from other regions |

| Cortex | Variable | Undifferentiated from other regions |

The lack of specific uptake in serotonin-rich regions indicates that the brain accumulation of [18F]this compound is predominantly non-specific. nih.gov This means the radiotracer distributes relatively evenly throughout the brain tissue without selectively binding to the serotonin transporter. High non-specific binding is a significant drawback for a PET radiotracer, as it obscures the signal from the target and prevents meaningful quantification of receptor or transporter density. The observed biodistribution pattern of [18F]this compound is characteristic of a compound with high non-specific binding. plos.org

In Vivo Pharmacokinetic and Metabolic Stability Profiling

Detailed in vivo pharmacokinetic and metabolic stability studies for [18F]this compound are not extensively reported in the available scientific literature. Typically, such studies would involve measuring the rate of clearance of the radiotracer from the blood and brain, and identifying the nature and quantity of any radioactive metabolites. For fluoropropyl-containing radiotracers, a key aspect of metabolic stability is the potential for in vivo defluorination, which can lead to the accumulation of [18F]fluoride in bone, complicating PET imaging interpretation. nih.gov While this is a known issue for some compounds with a fluoropropyl group, specific data on whether [18F]this compound undergoes this process is not available.

Correlation of In Vivo Binding Characteristics with In Vitro Affinity Data

A clear correlation between the in vivo findings and in vitro binding data has been established for this compound. In vitro binding assays were performed to determine the affinity of the modified compound for the serotonin uptake site. These experiments revealed that the N-fluoropropylation of paroxetine (B1678475) resulted in a drastic reduction in its affinity for the serotonin transporter, by as much as three orders of magnitude. nih.gov

This significant loss of affinity is the primary explanation for the disappointing results of the in vivo biodistribution studies. A high-affinity interaction between a radiotracer and its target is a prerequisite for successful in vivo imaging. The low affinity of [18F]this compound for the serotonin transporter means that it is unable to bind to the transporter with sufficient strength and specificity to be distinguished from the non-specific binding background in a living organism. This finding underscores the critical importance of maintaining high target affinity when modifying molecules for the development of PET radiotracers.

Performance Assessment and Identified Limitations of N 3 Fluoropropyl Paroxetine As a Serotonin Transporter Imaging Agent

Analysis of Substantially Diminished Serotonin (B10506) Transporter Affinity Relative to Parent Paroxetine (B1678475)

A critical requirement for a successful PET radiotracer is high affinity for its target. Paroxetine is known to be one of the most potent and selective inhibitors of the serotonin transporter, exhibiting a high binding affinity. nih.govnih.govelifesciences.org However, the introduction of a 3-fluoropropyl group at the nitrogen atom of paroxetine leads to a drastic reduction in its affinity for the serotonin transporter. In vitro binding assays have demonstrated that the N-fluoropropylation of paroxetine reduces its affinity for the serotonin uptake site by three orders of magnitude. nih.gov

Paroxetine itself has a dissociation constant (Kd) of less than 1 nM and an inhibition constant (Ki) of approximately 1 nM for the serotonin transporter. nih.gov A reduction by three orders of magnitude would place the affinity of N-(3-Fluoropropyl)paroxetine in the micromolar range (approximately 1 µM). This level of affinity is generally considered insufficient for a PET radiotracer to effectively bind to its target in the presence of endogenous ligands and to provide a clear signal over background noise.

| Compound | Reported Affinity (Ki) | Estimated Affinity of Derivative |

|---|---|---|

| Paroxetine | ~1 nM | N/A |

| This compound | N/A | ~1000 nM (1 µM) |

Characterization of Elevated Non-Specific In Vivo Brain Uptake

In addition to high affinity, a suitable PET radiotracer must exhibit low non-specific binding to achieve a high signal-to-noise ratio. Non-specific binding refers to the tendency of a compound to bind to sites other than its intended target. In the case of this compound, in vivo biodistribution studies in the brain have shown a lack of specific localization in areas known to have a high density of serotonin transporters, such as the hypothalamus and olfactory tubercles. nih.gov

This absence of distinguishable localization in SERT-rich regions is a strong indicator of high non-specific binding. nih.gov The radiotracer appears to distribute relatively uniformly throughout the brain, meaning that the signal detected by the PET scanner is not primarily from the binding to serotonin transporters but rather from its interaction with other cellular components. This high non-specific uptake obscures any potential specific signal, making it impossible to accurately map the distribution and density of serotonin transporters.

Implications for Quantitative Assessment of Serotonin Transporter Availability in Vivo

The ultimate goal of using a PET radiotracer for neuroreceptor imaging is to obtain quantitative data on the availability of the target receptor or transporter. This information is crucial for understanding the pathophysiology of various neurological and psychiatric disorders and for assessing the efficacy of therapeutic interventions. However, the characteristics of this compound, namely its low affinity and high non-specific binding, severely hinder any meaningful quantitative assessment of SERT availability.

A low target affinity means that the binding of the radiotracer is not robust and is easily displaced, leading to an underestimation of the true transporter density. More significantly, high non-specific binding introduces a large and variable background signal that cannot be easily distinguished from the specific signal. This makes it impossible to apply standard kinetic modeling techniques to estimate key parameters such as the binding potential (BPND), which reflects the density of available transporters. Consequently, any data obtained using this radiotracer would be unreliable and would not accurately reflect the true state of the serotonin transporter system.

Comparative Performance with Other Investigational and Validated Serotonin Transporter Radiotracers

The shortcomings of this compound are particularly evident when its performance is compared to other well-established and investigational SERT radiotracers. Validated radiotracers such as [11C]DASB and [11C]McN 5652, and various other fluorine-18 (B77423) labeled compounds, have demonstrated high affinity for SERT and favorable specific-to-non-specific binding ratios, enabling reliable quantification of SERT density in different brain regions.

Future Directions in Research on N 3 Fluoropropyl Paroxetine Analogues for Neuroimaging

Computational and Synthetic Strategies for Enhancing SERT Binding Affinity and Selectivity

The rational design of novel N-(3-Fluoropropyl)paroxetine analogues with improved binding characteristics for the serotonin (B10506) transporter (SERT) is increasingly reliant on a synergistic approach that combines computational modeling with advanced synthetic chemistry. These strategies are pivotal for enhancing both the binding affinity and the selectivity of these potential radiotracers.

Computational approaches play a crucial role in the initial stages of drug and tracer design by providing insights into the molecular interactions between a ligand and its target. For paroxetine (B1678475) analogues, molecular docking and dynamics simulations are employed to predict how modifications to the lead structure will affect its binding to SERT. nih.govnih.gov These simulations can model the binding poses of different analogues within the SERT binding pocket, identifying key interactions such as hydrogen bonds and van der Waals forces. researchgate.net For instance, computational studies have been used to design novel selective serotonin reuptake inhibitors (SSRIs) by starting with the known structure of paroxetine and using bioisosteric replacements for its functional groups. nih.gov

Structure-based pharmacophore modeling is another powerful in silico tool. elifesciences.org By analyzing the docked conformations of highly active SSRIs, a pharmacophore model can be developed that outlines the essential chemical features required for potent SERT inhibition. elifesciences.org Such a model for hSERT inhibitors identified key features including two aromatic rings, a hydrophobic region, and a positive ionizable group. elifesciences.org This model can then be used to virtually screen libraries of novel paroxetine analogues to prioritize candidates for synthesis. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of molecules with their biological activity, can be developed to predict the binding affinity of new analogues. researchgate.netualberta.ca

These computational predictions guide synthetic efforts, allowing chemists to focus on a smaller, more promising set of candidate molecules. Synthetic strategies for modifying the paroxetine scaffold are diverse. One key area of exploration has been the modification of the 4-fluorophenyl ring. Studies have involved the substitution of the fluorine atom with other halogens, such as bromine and iodine, to probe the electronic and steric requirements of this part of the binding pocket. nih.govmdpi.com While these modifications have provided valuable structural information, they have often resulted in a decrease in binding affinity compared to paroxetine itself. nih.govbiorxiv.org

Another synthetic avenue is the modification of the piperidine (B6355638) nitrogen. The introduction of different N-substituents can significantly impact both affinity and selectivity. For example, the synthesis of various N-substituted paroxetine derivatives allows for the exploration of how different functional groups in this region interact with the transporter. nih.gov The synthesis of these analogues often employs advanced techniques like C-H functionalization to create enantiopure derivatives, ensuring that the biological evaluation is conducted on the correct stereoisomer. nih.govmdpi.com

The interplay between computational prediction and synthetic execution is a powerful paradigm for the development of improved SERT radiotracers. By predicting the binding affinities and selectivities of virtual compounds, researchers can rationalize the synthesis of the most promising candidates, thereby accelerating the discovery of novel this compound analogues with enhanced properties for neuroimaging.

Table 1: Comparison of Binding Affinities of Paroxetine and its Analogues

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

| Paroxetine | hSERT | < 1 | nih.gov |

| Br-paroxetine | hSERT | 4.90 | osti.gov |

| I-paroxetine | ts2-active SERT | 1.7 ± 0.3 | biorxiv.org |

| N-(3-[18F]fluoropropyl)paroxetine | Serotonin Uptake Site | Reduced by three orders of magnitude compared to paroxetine | nih.gov |

Development of Approaches to Mitigate Non-Specific Binding for Improved Signal-to-Noise Ratio

A significant hurdle in the development of effective PET radiotracers, including analogues of this compound, is achieving a high signal-to-noise ratio. This ratio is critically dependent on minimizing non-specific binding, which is the tendency of a radiotracer to bind to sites other than its intended target. meduniwien.ac.atdoi.orgnih.gov High non-specific binding can obscure the specific signal from the target, leading to poor image quality and unreliable quantification. meduniwien.ac.atnih.gov

One of the primary drivers of non-specific binding is high lipophilicity. nih.govannualreviews.org While a moderate degree of lipophilicity is necessary for a radiotracer to cross the blood-brain barrier, excessive lipophilicity can cause the molecule to partition non-selectively into lipid-rich tissues, such as myelin. nih.govannualreviews.org The trifluoromethyl group, for instance, is known to be highly lipophilic and can contribute to slow clearance from the cerebellum, a region often used as a reference for non-specific binding in PET studies. ualberta.ca Therefore, a key strategy to mitigate non-specific binding is to carefully control the lipophilicity of the paroxetine analogues.

Computational methods are being developed to predict the non-specific binding of PET tracer candidates. nih.govd-nb.info These models can take into account various physicochemical properties of a molecule, including its lipophilicity (logP), to estimate its likely non-specific binding in the brain. nih.govd-nb.info By using these predictive tools in the early stages of design, researchers can prioritize the synthesis of analogues with a lower predicted propensity for non-specific binding.

In vitro assays are also crucial for assessing non-specific binding. Brain slice methodologies can be used to determine the volume of distribution in tissue for a given tracer, providing a measure of its non-specific binding. nih.govd-nb.info These experimental data can then be used to refine and validate the computational models.

Furthermore, understanding the metabolic profile of a radiotracer is essential. nih.gov Lipophilic metabolites that can cross the blood-brain barrier can also contribute to non-specific binding and confound the PET signal. nih.gov Therefore, designing analogues that are less susceptible to metabolic breakdown or that produce more polar, brain-impenetrant metabolites is another important approach to improving the signal-to-noise ratio.

By combining predictive computational modeling, in vitro assessment, and rational synthetic modifications aimed at controlling lipophilicity and metabolic stability, researchers are working towards the development of this compound analogues with reduced non-specific binding and, consequently, improved performance as PET radiotracers.

Exploration of Alternative Fluorinated Moieties and Positions for Improved Radiotracer Properties

The development of successful PET radiotracers is intimately linked to the properties of the incorporated radionuclide and its chemical environment. For fluorine-18 (B77423), the most commonly used positron-emitting isotope for PET, its placement within a molecule can significantly influence the resulting radiotracer's affinity, selectivity, metabolic stability, and lipophilicity. nih.govipinnovative.com In the context of this compound analogues, a key area of future research is the systematic exploration of alternative fluorinated moieties and their positioning on the paroxetine scaffold to optimize these properties.

The initial focus on the N-(3-fluoropropyl) group was a logical starting point for introducing fluorine-18 into the paroxetine molecule. However, in vitro binding assays revealed that this modification led to a significant reduction in affinity for the serotonin uptake site by three orders of magnitude. nih.gov This finding underscores the sensitivity of the N-substituent region of the binding pocket and highlights the need to explore other fluorination strategies.

One promising avenue is the modification of the 4-fluorophenyl ring. While simple replacement of the fluorine with other halogens has been explored for structural studies, the introduction of different fluorine-containing groups at this position could yield more favorable results. nih.govmdpi.com For instance, the synthesis of a 4-CH2F analogue has been reported, and further exploration of small, fluorinated alkyl chains or other electron-withdrawing groups at this position could modulate binding affinity and selectivity. nih.gov

Beyond the 4-position of the phenyl ring, other positions on both aromatic rings of the paroxetine molecule represent untapped opportunities for fluorination. Computational docking studies can be instrumental in identifying which positions are more tolerant of substitution without disrupting key binding interactions. nih.govd-nb.info For example, introducing a fluorine atom at the 2'-position of the phenyl ring has been shown to be tolerated in other SERT ligands and could be a viable strategy for paroxetine analogues. ualberta.ca

The concept of bioisosteric replacement is also highly relevant in this context. nih.govresearchgate.netmdpi.com This medicinal chemistry strategy involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing the molecule's biological activity or pharmacokinetic profile. nih.govresearchgate.netmdpi.com For instance, replacing a hydrogen atom with a fluorine atom can subtly alter the electronic properties and metabolic stability of a molecule. annualreviews.orgwikipedia.org The strategic application of bioisosteric replacements, guided by computational modeling, could lead to the discovery of novel fluorinated paroxetine analogues with improved radiotracer characteristics.

The synthesis of these novel fluorinated analogues will require versatile and efficient radiolabeling methods. Recent advances in fluorine-18 chemistry, such as nucleophilic aromatic substitution and the use of novel fluorinating agents, will be crucial for accessing a wider range of fluorinated paroxetine derivatives for evaluation. nih.govipinnovative.com

By systematically exploring different fluorinated moieties and their placement on the paroxetine scaffold, researchers aim to identify new candidates that retain high affinity and selectivity for SERT while possessing the optimal physicochemical properties for a successful PET radiotracer, including appropriate lipophilicity and metabolic stability.

Design and Evaluation of Novel Paroxetine-Based Radioligands for Serotonergic System Research

The quest for superior PET radiotracers for the serotonergic system extends beyond simple modifications of existing structures. A broader approach involves the rational design and comprehensive evaluation of entirely novel radioligands based on the paroxetine scaffold. This endeavor aims to create molecules with optimized properties for in vivo imaging, including high affinity and selectivity, low non-specific binding, and favorable pharmacokinetics. ualberta.cameduniwien.ac.at

The design of novel paroxetine-based radioligands can draw inspiration from the structure-activity relationships (SAR) of existing SSRIs and other SERT ligands. wikipedia.org For example, it is known that stereochemistry plays a critical role, and substitutions at the 2-ortho-position of either aromatic ring can significantly decrease affinity for SERT. wikipedia.org This knowledge helps to guide the design process, avoiding modifications that are likely to be detrimental to binding.

One design strategy involves the use of bioisosterism, where key functional groups in the paroxetine molecule are replaced with others that have similar properties but may offer advantages in terms of metabolic stability or lipophilicity. nih.govresearchgate.netmdpi.com For instance, the methylenedioxy group of paroxetine is a site of metabolic modification. nih.gov Replacing this group with a bioisosteric equivalent that is less prone to metabolism could lead to a radiotracer with improved in vivo stability.

Another approach is to explore different linker strategies for attaching the radiolabel. The N-(3-fluoropropyl) linker, for example, proved to be suboptimal due to a loss of affinity. nih.gov Designing novel linkers of varying lengths and compositions could identify a more favorable attachment point for the fluorine-18 label that does not interfere with SERT binding.

The evaluation of these novel, paroxetine-based radioligands is a multi-step process. Initially, in vitro binding assays are conducted to determine the affinity and selectivity of the new compounds for SERT, as well as for other monoamine transporters like the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). ualberta.ca Compounds with high affinity and selectivity for SERT are then advanced to further evaluation.

The next stage often involves in vitro autoradiography on brain sections to visualize the binding pattern of the radiolabeled compound and confirm that it corresponds to the known distribution of SERT. nih.gov This step also provides an initial assessment of specific versus non-specific binding.

Promising candidates from in vitro studies are then evaluated in vivo in animal models. meduniwien.ac.atnih.gov These studies assess the ability of the radiotracer to cross the blood-brain barrier, its uptake and distribution in the brain, and its pharmacokinetic profile, including the rate of metabolism and clearance. meduniwien.ac.atnih.gov PET imaging studies in animals, such as rodents and non-human primates, are the ultimate preclinical test to determine if a novel paroxetine-based radioligand has the potential for successful application in human neuroimaging. nih.govugent.be

Through this iterative process of rational design, synthesis, and comprehensive evaluation, researchers are working to develop the next generation of paroxetine-based radioligands that will provide more accurate and reliable tools for studying the serotonergic system in health and disease.

Q & A

What are the recommended synthetic pathways and characterization methods for N-(3-Fluoropropyl)paroxetine?

Basic Research Question

this compound can be synthesized via alkylation of paroxetine with 3-fluoropropyl halides. Critical steps include optimizing reaction conditions (e.g., solvent, temperature, and catalyst) to minimize side products like N-alkylated impurities. Characterization requires 1H/13C NMR to confirm structural integrity, HPLC-UV (>98% purity validation), and mass spectrometry (EI-MS) for molecular weight confirmation. Fluorine-specific NMR (19F) is essential to verify fluoropropyl group incorporation .

How can researchers validate the specificity of this compound in serotonin transporter (SERT) binding assays?

Advanced Research Question

Use radioligand displacement assays with [3H]paroxetine as a reference. Ensure competitive binding experiments include negative controls (e.g., SERT-knockout models) to exclude off-target interactions. Scatchard analysis can determine binding affinity (Kd) and receptor density (Bmax). Cross-validate results with in vivo SPECT imaging using analogous tracers like 123I-FP-CIT, which shares structural similarities and requires striatal-to-background uptake ratios for specificity confirmation .

What analytical strategies mitigate discrepancies in pharmacokinetic data for fluorinated paroxetine derivatives?

Advanced Research Question

Discrepancies often arise from metabolic instability or fluoropropyl group cleavage. Employ LC-MS/MS with deuterated internal standards (e.g., N-deutero-paroxetine) to improve quantification accuracy. Validate methods using spiked biological matrices (plasma, brain homogenate) to assess recovery rates. For stability studies, monitor degradation under physiological pH (7.4) and enzymatic (CYP450) conditions, comparing results to USP reference standards for paroxetine derivatives .

How should researchers design preclinical studies to evaluate this compound’s neurochemical effects?

Basic Research Question

Adopt a double-blind, placebo-controlled design with dose-ranging studies (e.g., 1–10 mg/kg in rodents). Use microdialysis to measure extracellular serotonin levels in the prefrontal cortex, paired with behavioral assays (e.g., forced swim test). Include a washout period to distinguish acute vs. chronic effects. Statistical analysis should use ANOVA with post-hoc corrections (e.g., Tukey’s test) to account for multiple comparisons .

What methodological precautions are critical when using fluorinated ligands in PET/SPECT imaging?

Advanced Research Question

Ensure radiochemical purity (>95%) via HPLC with radioactive detection. Account for lipophilicity (logP) to optimize blood-brain barrier penetration. Validate target engagement using blocking studies with unlabeled paroxetine. For quantitative analysis, use striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs) to minimize interobserver variability in SPECT image interpretation .

How can structural modifications like fluoropropyl groups alter paroxetine’s pharmacological profile?

Basic Research Question

Fluoropropyl substitution increases lipophilicity, enhancing CNS penetration. Compare logD values (octanol-water distribution) between paroxetine and its fluorinated derivative. Assess metabolic stability via liver microsome assays (human/rodent) to identify CYP-mediated demethylation or defluorination. Use docking simulations (e.g., AutoDock Vina) to predict SERT binding conformation changes due to steric effects .

What are best practices for reconciling contradictory data in fluorinated antidepressant research?

Advanced Research Question

Conduct meta-analyses with strict inclusion criteria (e.g., standardized dosing, species/strain consistency). Use sensitivity analyses to identify outliers influenced by assay variability (e.g., radioligand batch differences). Cross-reference findings with USP/EP pharmacopeial standards for paroxetine analogs to ensure analytical validity .

How can researchers address potential biases in preclinical studies of this compound?

Advanced Research Question

Implement randomization of treatment groups and blinded data analysis. Use positive controls (e.g., fluoxetine) to benchmark efficacy. Disclose all raw data and analytical parameters (e.g., HPLC gradients) to enable reproducibility. Reference historical cases like the paroxetine data manipulation scandal to underscore transparency in reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.